methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported via the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol . The structures were confirmed by spectroscopic data as well as single-crystal X-ray analyses .Molecular Structure Analysis
The molecular structure of this compound includes a sulfanylacetate group attached to a propyl chain, which is connected to a hydrazinylidene group. This hydrazinylidene group is further connected to a 2,4-dinitrophenyl group.Scientific Research Applications
Anticancer Activity : A study by Hassan et al. (2020) focused on the stereoselective synthesis of derivatives of this compound, highlighting their significant broad-spectrum anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020).
Colorimetric Sensors for Acetate Ion Detection : Research by Gupta et al. (2014) synthesized novel hydrazones, including this compound, as colorimetric sensors for acetate ion detection. They also demonstrated the antimicrobial activity of these compounds against various bacterial and fungal strains (Gupta et al., 2014).
Reactivity Studies : Ibrahim et al. (2013) examined the reactivity of 2,4-dinitrobenzene derivatives, including this compound, with hydrazine. They discussed the role of electronic factors and solvent effects in these reactions (Ibrahim et al., 2013).
Antihypertensive α-Blocking Agents : A study by Abdel-Wahab et al. (2008) synthesized derivatives from this compound, demonstrating their potential as antihypertensive α-blocking agents with low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial Agents : Research by Sah et al. (2014) involved synthesizing formazans from this compound, exploring their potential as antimicrobial agents against various bacterial and fungal strains (Sah et al., 2014).
Estimation of Micro Amounts of Carbonyls : Lawrence (1965) used 2,4-dinitrophenylhydrazine, a related compound, for estimating micro amounts of carbonyls in various samples (Lawrence, 1965).
Future Directions
Mechanism of Action
Target of Action
It’s known that similar compounds have been studied for their anticancer activity , suggesting that the targets could be related to cell growth and proliferation pathways.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound might interact with its targets through nucleophilic addition .
Biochemical Pathways
Given its potential anticancer activity , it may affect pathways related to cell growth, proliferation, and apoptosis.
Result of Action
Similar compounds have shown anticancer activity , suggesting that this compound might also have effects on cell growth and proliferation.
Properties
IUPAC Name |
methyl 2-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O6S/c1-8(6-23-7-12(17)22-2)13-14-10-4-3-9(15(18)19)5-11(10)16(20)21/h3-5,14H,6-7H2,1-2H3/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZGDKSSIPBKTO-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CSCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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